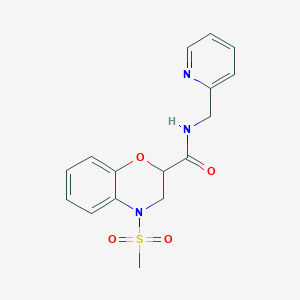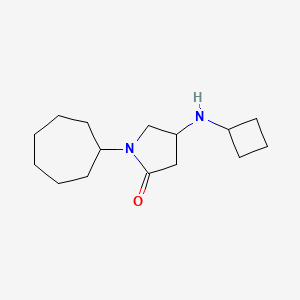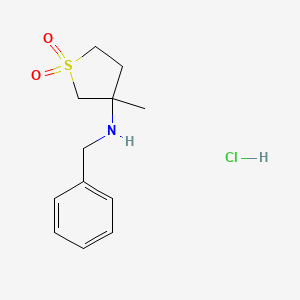![molecular formula C18H18N2O3 B6062292 N'-[1-(3,4-dihydroxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6062292.png)
N'-[1-(3,4-dihydroxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(3,4-dihydroxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide, commonly known as DPEP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of cyclopropane carbohydrazide and is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of DPEP is not fully understood, but it is believed to act through multiple pathways. In cancer treatment, DPEP has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. In Alzheimer's and Parkinson's disease, DPEP has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Biochemical and Physiological Effects:
DPEP has been shown to have various biochemical and physiological effects on the body. In cancer treatment, DPEP has been shown to reduce tumor growth and metastasis, increase survival rates, and reduce side effects associated with chemotherapy. In Alzheimer's and Parkinson's disease, DPEP has been shown to improve cognitive function, reduce neuroinflammation, and prevent neuronal death. In agriculture, DPEP has been shown to increase crop yield and improve plant resistance to pests and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPEP has several advantages and limitations for lab experiments. Its advantages include its high purity, stability, and ease of synthesis. Its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of DPEP. In medicine, future studies could focus on optimizing the dosage and administration of DPEP, identifying its specific targets and pathways of action, and exploring its potential in combination with other drugs. In agriculture, future studies could focus on developing more efficient and environmentally friendly methods of using DPEP as a plant growth regulator and pesticide. In materials science, future studies could focus on exploring the potential of DPEP as a precursor for the synthesis of new materials with unique properties and applications.
Métodos De Síntesis
The synthesis of DPEP involves the reaction of 2-phenylcyclopropanecarbohydrazide with 3,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction takes place under specific conditions, and the product is purified using various techniques such as column chromatography, recrystallization, and distillation. The yield of DPEP depends on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
DPEP has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DPEP has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In agriculture, DPEP has been used as a plant growth regulator and as a pesticide. In materials science, DPEP has been used as a precursor for the synthesis of various materials such as polymers, nanoparticles, and metal-organic frameworks.
Propiedades
IUPAC Name |
N-[(E)-1-(3,4-dihydroxyphenyl)ethylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11(13-7-8-16(21)17(22)9-13)19-20-18(23)15-10-14(15)12-5-3-2-4-6-12/h2-9,14-15,21-22H,10H2,1H3,(H,20,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMWCWVDEWGSFI-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6062214.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6062215.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6062230.png)

![1-[2-(4-morpholinyl)ethyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6062240.png)
![7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6062241.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6062248.png)

![methyl N-benzoyl-2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoroalaninate](/img/structure/B6062256.png)
![2-{1-cyclopentyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6062258.png)

![5,5-dimethyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6062271.png)
![1-ethyl-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B6062283.png)
![2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6062293.png)